Cas no 1049260-08-3 (2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)

2-(2-Fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a specialized heterocyclic compound featuring a furan-substituted dihydropyridazine core linked to a fluorophenoxy acetamide moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The fluorophenoxy group enhances lipophilicity and metabolic stability, while the furan and dihydropyridazine components may contribute to binding interactions in biological targets. This compound is of interest for researchers exploring novel enzyme inhibitors or receptor modulators due to its balanced physicochemical properties and synthetic versatility. Proper handling and storage under inert conditions are recommended to maintain stability.
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide structure
1049260-08-3 structure
商品名:2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
CAS番号:1049260-08-3
MF:C18H16FN3O4
メガワット:357.335747718811
CID:5939442
PubChem ID:25816719

2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
    • 2-(2-fluorophenoxy)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
    • 2-(2-fluorophenoxy)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
    • 1049260-08-3
    • F5072-3047
    • AKOS024494827
    • インチ: 1S/C18H16FN3O4/c19-13-4-1-2-5-15(13)26-12-17(23)20-9-10-22-18(24)8-7-14(21-22)16-6-3-11-25-16/h1-8,11H,9-10,12H2,(H,20,23)
    • InChIKey: COTKJGZLAZEPMP-UHFFFAOYSA-N
    • ほほえんだ: C(NCCN1N=C(C2=CC=CO2)C=CC1=O)(=O)COC1=CC=CC=C1F

計算された属性

  • せいみつぶんしりょう: 357.11248416g/mol
  • どういたいしつりょう: 357.11248416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 581
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5072-3047-3mg
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
3mg
$63.0 2023-09-10
Life Chemicals
F5072-3047-20mg
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
20mg
$99.0 2023-09-10
Life Chemicals
F5072-3047-25mg
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
25mg
$109.0 2023-09-10
Life Chemicals
F5072-3047-50mg
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
50mg
$160.0 2023-09-10
Life Chemicals
F5072-3047-10μmol
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5072-3047-4mg
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
4mg
$66.0 2023-09-10
Life Chemicals
F5072-3047-40mg
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
40mg
$140.0 2023-09-10
Life Chemicals
F5072-3047-2mg
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
2mg
$59.0 2023-09-10
Life Chemicals
F5072-3047-20μmol
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5072-3047-5mg
2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
1049260-08-3
5mg
$69.0 2023-09-10

2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide 関連文献

2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamideに関する追加情報

2-(2-Fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

The compound CAS No. 1049260-08-3, known as 2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide, is a highly specialized organic molecule with significant potential in the fields of agricultural chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a fluorophenoxy group, a furan moiety, and a dihydropyridazine ring system, all of which contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of such compounds in the development of targeted therapies and pesticides. The presence of the fluorophenoxy group enhances the molecule's ability to interact with specific biological targets, while the furan ring introduces additional electronic flexibility, potentially improving bioavailability and stability. The dihydropyridazine ring system, on the other hand, is known for its ability to form hydrogen bonds, which is crucial for drug-receptor interactions.

One of the most promising applications of this compound lies in its potential as a pesticide. Researchers have demonstrated that similar compounds can effectively inhibit key enzymes in pest species, leading to their mortality without causing significant harm to non-target organisms. This makes it a candidate for environmentally friendly pest control solutions. Furthermore, its structural similarity to certain pharmaceutical agents suggests that it could be explored for use in treating diseases such as cancer or neurodegenerative disorders.

From a synthetic standpoint, the preparation of this compound involves a series of intricate reactions, including nucleophilic substitutions, oxidations, and cyclizations. These steps require precise control over reaction conditions to ensure the formation of the desired product. The use of advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the compound's structure and purity.

In terms of safety and handling, it is important to note that while this compound exhibits promising biological activity, it must be handled with care in accordance with standard laboratory protocols. Proper personal protective equipment (PPE) should be worn during synthesis and analysis to minimize exposure risks.

Looking ahead, ongoing research into this compound aims to further elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between chemists, biologists, and pharmacologists are expected to unlock new avenues for its application in both agricultural and therapeutic contexts.

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